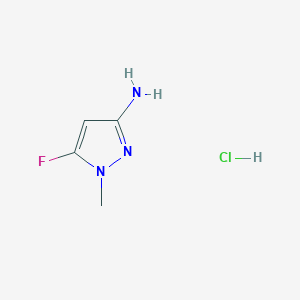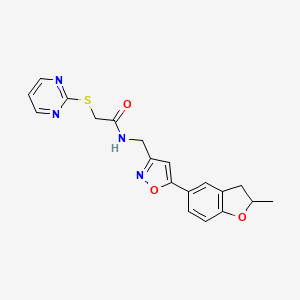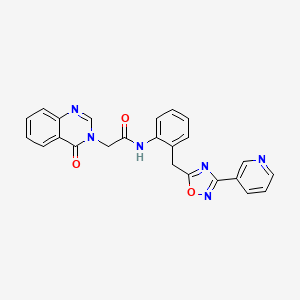
5-Fluoro-1-methylpyrazol-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Pyrazole-containing compounds, such as 5-Fluoro-1-methylpyrazol-3-amine;hydrochloride, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been used in the synthesis of remarkable organic molecules with versatile functionalities .Physical And Chemical Properties Analysis
Amines, such as 5-Fluoro-1-methylpyrazol-3-amine;hydrochloride, act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Wissenschaftliche Forschungsanwendungen
Enaminones as Building Blocks
Enaminones have been utilized to synthesize substituted pyrazoles, which show significant antitumor and antimicrobial activities. These compounds have been synthesized through reactions with active methylene compounds, yielding substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. Some of these synthesized compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment, demonstrating the potential of these building blocks in developing anticancer agents (Riyadh, 2011).
Ring Monofluorinated Hydroxypyrazoles
The synthesis of 3-alkyl(or aryl)-4-fluoro-5-hydroxypyrazoles and their 1-methyl derivatives has been achieved through the reaction of methyl α-fluoro-β-alkyl(or aryl)-β-keto esters with hydrazine hydrate or methylhydrazine. These reactions underscore the versatility of fluoro-substituted pyrazoles in organic synthesis, providing pathways for further functionalization and application in medicinal chemistry (Kagaruki, Kitazume, & Ishikawa, 1981).
Synthesis of 3-Amino-4-Fluoropyrazoles
A synthetic strategy for new 3-amino-4-fluoropyrazoles has been developed, involving monofluorination of β-methylthio-β-enaminoketones. These compounds are of interest as building blocks in medicinal chemistry due to their potential for further functionalization, demonstrating the utility of fluoro-substituted pyrazoles in the development of novel pharmaceutical agents (Surmont et al., 2011).
Corrosion Inhibition
Bipyrazolic compounds have shown effective inhibition of pure iron corrosion in acidic media. The study highlights the application of pyrazole derivatives in corrosion science, showcasing their potential as corrosion inhibitors due to their efficient adsorption on iron surfaces and the resulting protective layer formation (Chetouani et al., 2005).
Anticancer Agents with Unique Tubulin Inhibition
Triazolopyrimidines, synthesized from a reaction involving a [1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivative, have been identified as anticancer agents with a unique mechanism of tubulin inhibition. Unlike other compounds that promote tubulin polymerization, these do not compete with paclitaxel but inhibit the binding of vincas to tubulin, offering a novel approach to overcoming drug resistance in cancer therapy (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
5-fluoro-1-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWEVNVHBOQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-1H-pyrazol-3-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2746196.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)
![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)


![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)
![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)
